molecular formula C7H5Br2NO2 B051390 4-Bromo-1-(bromomethyl)-2-nitrobenzene CAS No. 82420-34-6

4-Bromo-1-(bromomethyl)-2-nitrobenzene

Cat. No. B051390
CAS RN: 82420-34-6
M. Wt: 294.93 g/mol
InChI Key: NHSJBMQFFQYDGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds . The use of molecular bromine in organic synthesis is well-known .


Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using various spectroscopic techniques. For example, the molecular formula of 4-Bromo-1-(bromomethyl)-2-methylbenzene is C8H8Br2 .


Chemical Reactions Analysis

Brominated compounds are involved in various organic transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, hydrolysis, catalysis, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated compounds depend on their specific structure. For example, the molecular weight of 4-Bromo-1-(bromomethyl)-2-methylbenzene is 263.96 g/mol .

Scientific Research Applications

Electrochemical Bromofunctionalization of Alkenes

In the field of organic synthesis, the bromination of organic molecules has been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . In this context, 4-Bromo-1-(bromomethyl)-2-nitrobenzene could potentially be used as a brominating agent.

Synthesis of Bromohydrins

Bromohydrins are very useful building blocks in chemistry . They have been prepared by reacting alkenes in bromine/water or using N-bromo succinimide (NBS)/dimethyl sulfoxide (DMSO) systems . Given its bromine content, 4-Bromo-1-(bromomethyl)-2-nitrobenzene could potentially be used in the synthesis of bromohydrins.

Safety And Hazards

Safety data sheets provide information on the safety and hazards of chemical compounds. For example, brominated compounds can be hazardous and require appropriate safety precautions during handling .

Future Directions

The field of brominated compounds is continuously evolving with new synthetic methods and applications being developed. For example, there is ongoing research into the use of brominated compounds in organic synthesis .

properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJBMQFFQYDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509230
Record name 4-Bromo-1-(bromomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(bromomethyl)-2-nitrobenzene

CAS RN

82420-34-6
Record name 4-Bromo-1-(bromomethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-nitrobenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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